Physical and chemical properties of Diphenylacetylene
Physical and chemical properties of Diphenylacetylene
An In-depth Technical Guide to the Physical and Chemical Properties of Diphenylacetylene
For Researchers, Scientists, and Drug Development Professionals
Diphenylacetylene (C₁₄H₁₀), also known as tolane, is a hydrocarbon consisting of two phenyl groups linked by an acetylene unit.[1] This colorless, crystalline solid serves as a fundamental building block in organic synthesis, a ligand in organometallic chemistry, and a precursor for various functional materials.[1][2] Its rigid, linear structure and rich electron system impart unique properties that are harnessed in diverse fields, including materials science and medicinal chemistry.[2][3] This guide provides a comprehensive overview of the core physical and chemical characteristics of diphenylacetylene, detailed experimental protocols for its synthesis, and a summary of its key reactions.
Physical and Structural Properties
Diphenylacetylene is a planar molecule characterized by a central C≡C triple bond with a bond length of 119.8 picometers.[1] It is a colorless solid at room temperature and is generally stable under standard conditions, though it is combustible and incompatible with strong oxidizing agents.[4][5][6] It is insoluble in water but shows good solubility in nonpolar organic solvents like ether, benzene, toluene, and hot ethanol.[1][4][5]
Table 1: Physical Properties of Diphenylacetylene
| Property | Value | References |
| Molecular Formula | C₁₄H₁₀ | [1][4] |
| Molar Mass | 178.23 g/mol | [1][3][7] |
| Appearance | Colorless to pale yellow crystalline solid | [1][3][8] |
| Melting Point | 58-62.5 °C (136.4-144.5 °F; 331.1-335.6 K) | [1][4][9][10][11] |
| Boiling Point | 300 °C (572 °F; 573 K) at 760 mmHg | [4][12] |
| 170 °C (338 °F; 443 K) at 19 mmHg | [1][4][13] | |
| Density | ~0.99 - 1.136 g/cm³ | [1][4][5] |
| Solubility | Insoluble in water; Soluble in ether and hot alcohol | [1][4][5][10] |
| Dipole Moment | 0 D | [1] |
Spectroscopic Characterization
The structural features of diphenylacetylene give rise to distinct spectroscopic signatures that are crucial for its identification and characterization.
Table 2: Spectroscopic Data for Diphenylacetylene
| Spectroscopy | Key Signals / Features | References |
| ¹H NMR | Signals are typically observed in the aromatic region (~7.2-7.5 ppm), corresponding to the protons on the two phenyl rings. | [3][14][15] |
| ¹³C NMR | Characteristic signals for the acetylenic carbons appear around 80-90 ppm, with aromatic carbons resonating in the 120-140 ppm range. | [7] |
| FT-IR | The spectrum is characterized by C-H stretching vibrations of the aromatic rings (~3000-3100 cm⁻¹) and C=C stretching within the rings (~1400-1600 cm⁻¹). The C≡C triple bond stretch is often weak or absent due to the molecule's symmetry. | [3][7][16] |
| UV-Vis | The UV absorption spectrum shows strong absorbance bands around 300 nm, 225 nm, and 196 nm, which are attributed to π-π* transitions within the conjugated system. | [3][17][18] |
Chemical Properties and Reactions
Diphenylacetylene's reactivity is dominated by its electron-rich alkyne functional group. It participates in a variety of chemical transformations, making it a versatile synthetic intermediate.[1][19]
Key Reactions:
-
Diels-Alder Reaction : It acts as a dienophile, reacting with dienes like tetraphenylcyclopentadienone to yield hexaphenylbenzene.[1][8]
-
Cyclotrimerization : In the presence of catalysts such as dicobalt octacarbonyl, diphenylacetylene undergoes cyclotrimerization to form hexaphenylbenzene.[1]
-
Reductive Coupling : Reaction with lithium metal leads to a reductive coupling, and subsequent hydrolysis yields 1,2,3,4-tetraphenylbutadiene.[1]
-
Cyclopropenation : It reacts with benzal chloride in the presence of potassium t-butoxide to form a cyclopropene derivative.[1][20]
Caption: Key chemical transformations of diphenylacetylene.
Synthesis of Diphenylacetylene
Diphenylacetylene can be synthesized through several routes, including the Castro-Stephens coupling, Sonogashira coupling, and oxidation of benzil dihydrazone.[1][9][20][21] A widely used and reliable laboratory method is the two-step synthesis starting from trans-stilbene, which involves bromination followed by a double dehydrohalogenation.[22][23][24]
Experimental Protocol: Two-Step Synthesis from trans-Stilbene
This procedure involves the bromination of trans-stilbene to form meso-stilbene dibromide, followed by elimination of two equivalents of HBr using a strong base.[23][25]
Step 1: Bromination of trans-Stilbene to meso-Stilbene Dibromide
-
Dissolution : Dissolve trans-stilbene (e.g., 2.0 g) in a suitable solvent like glacial acetic acid (~40 mL) or ether in an appropriately sized flask.[9][23] Warming may be required.
-
Brominating Agent Addition : While stirring, add the brominating agent. Pyridinium hydrobromide perbromide (e.g., 4.0 g) is a safer alternative to liquid bromine.[23] If using liquid bromine, add it dropwise.[9]
-
Reaction : Stir the mixture. A white solid, meso-stilbene dibromide, should precipitate almost immediately.[22][23] Continue stirring for a period (e.g., 1 hour) to ensure the reaction goes to completion.[9]
-
Isolation : Cool the flask in an ice or cold water bath.[23] Collect the solid product by suction filtration using a Büchner funnel.
-
Washing : Wash the collected crystals with a cold solvent like methanol or ether to remove any residual color (e.g., from bromine).[9][23]
-
Drying : Allow the product to air dry. The yield of stilbene dibromide is typically high.
Step 2: Dehydrohalogenation of meso-Stilbene Dibromide to Diphenylacetylene
-
Reaction Setup : Place the dried stilbene dibromide into a round-bottomed flask. Add a strong base, such as potassium hydroxide (KOH) pellets (e.g., ~1.5-3 g), and a high-boiling solvent like ethylene glycol or diethylene glycol (~20-30 mL).[23][24][25]
-
Heating : Attach a reflux condenser (an air condenser is usually sufficient due to the high boiling point of the solvent) and heat the mixture.[23][24] An oil bath or heating mantle can be used to maintain a constant temperature (e.g., 160-190 °C).[22][25]
-
Reflux : Gently reflux the mixture for approximately 20-30 minutes.[23][24] The second elimination step requires these forcing conditions.[22]
-
Workup : Allow the reaction mixture to cool to room temperature. Pour the hot solution into a larger flask containing cold water (~120 mL).[23][26] Diphenylacetylene will precipitate as a yellow solid.[23][24]
-
Isolation : Cool the mixture further in an ice bath to maximize precipitation, then collect the crude product by suction filtration.[26]
-
Purification : The crude diphenylacetylene can be purified by recrystallization. A common solvent system is a mixture of hot 95% ethanol and a small amount of water.[22][26] Dissolve the crude solid in a minimal amount of hot ethanol, then add water dropwise until the solution becomes cloudy. Allow it to cool slowly to form pure, needle-like crystals of diphenylacetylene.[9][26]
Caption: Workflow for the two-step synthesis of diphenylacetylene.
Applications
The unique structural and electronic properties of diphenylacetylene make it a valuable compound in several advanced applications:
-
Organic Synthesis : It is a key precursor for synthesizing complex polycyclic aromatic hydrocarbons, such as hexaphenylbenzene, and various heterocyclic compounds.[1][8]
-
Materials Science : Diphenylacetylene and its derivatives are used in the development of organic semiconductors, liquid crystals, and nanomaterials.[2][8] It has also been utilized as a primary fluor or wavelength shifter in soluble scintillators.[8][13]
-
Drug Development : While not a drug itself, the diphenylacetylene scaffold can be incorporated into larger molecules. Its rigidity can be useful for designing specific molecular architectures to interact with biological targets. Derivatives are being explored as potential therapeutic agents, including for anticancer applications.[2][3]
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